molecular formula C12H15F2N B11738570 1-(2,5-Difluorophenyl)cyclopentanemethanamine

1-(2,5-Difluorophenyl)cyclopentanemethanamine

Cat. No.: B11738570
M. Wt: 211.25 g/mol
InChI Key: BVQMVRVRHIGBKJ-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)cyclopentanemethanamine (CAS: 1894791-11-7, SY225652) is a cyclopentane-derived primary amine featuring a 2,5-difluorophenyl substituent. The compound’s structure combines a rigid cyclopentane ring with a fluorinated aromatic system, which may enhance metabolic stability and influence binding interactions in pharmaceutical or agrochemical contexts .

Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

[1-(2,5-difluorophenyl)cyclopentyl]methanamine

InChI

InChI=1S/C12H15F2N/c13-9-3-4-11(14)10(7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2

InChI Key

BVQMVRVRHIGBKJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=C(C=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorophenyl)cyclopentanemethanamine typically involves the reaction of 2,5-difluorobenzyl chloride with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorophenyl)cyclopentanemethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Derivatives with different substituents replacing the fluorine atoms

Scientific Research Applications

1-(2,5-Difluorophenyl)cyclopentanemethanamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies to understand its interactions with biological systems.

    Medicine: Investigated for potential therapeutic applications due to its structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 1-(2,3-Difluorophenyl)cyclopentanemethanamine (CAS: 1260826-90-1, SY226086): Differs in fluorine placement (2,3- vs. 2,5-positions).
  • 1-(2-Fluorophenyl)cyclopentylmethylamine Hydrochloride (CAS: 1365273-00-2): Contains a single fluorine atom at the 2-position. The absence of a second fluorine reduces electron-withdrawing effects, likely increasing the amine’s basicity.

Core Structure Modifications

  • 1-(2,5-Difluorophenyl)ethanamine (CAS: 603951-44-6): Replaces the cyclopentane ring with a shorter ethyl chain.
  • 1-(2,5-Difluorophenyl)cyclopentanecarboxylic Acid (SY226103): Substitutes the methanamine group with a carboxylic acid.

Salt Forms and Derivatives

  • 1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride (HD-3325):
    Features a butyl chain instead of cyclopentane. The extended alkyl chain increases lipophilicity, which may enhance blood-brain barrier penetration but reduce metabolic stability. The hydrochloride salt improves formulation compatibility .

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Core Structure Substituents Functional Group Notable Properties
1-(2,5-Difluorophenyl)cyclopentanemethanamine 1894791-11-7 Cyclopentane 2,5-difluorophenyl Primary amine Rigid structure, moderate lipophilicity
1-(2,3-Difluorophenyl)cyclopentanemethanamine 1260826-90-1 Cyclopentane 2,3-difluorophenyl Primary amine Increased steric hindrance
1-(2-Fluorophenyl)cyclopentylmethylamine HCl 1365273-00-2 Cyclopentane 2-fluorophenyl Amine hydrochloride Enhanced solubility
1-(2,5-Difluorophenyl)ethanamine 603951-44-6 Ethane 2,5-difluorophenyl Primary amine Higher conformational flexibility
1-(2,5-Difluorophenyl)cyclopentanecarboxylic Acid N/A Cyclopentane 2,5-difluorophenyl Carboxylic acid High polarity, acidic

Research Implications and Limitations

  • Pharmacological Potential: Fluorinated cyclopentaneamines are understudied but share structural motifs with CNS-targeting agents (e.g., antidepressants, anticonvulsants). The hydrochloride derivatives (e.g., CAS: 1365273-00-2) highlight formulation advantages .
  • Data Gaps: No direct toxicity or binding affinity data are available for the target compound. Safety data for analogs (e.g., HD-3325) suggest low acute hazards, but chronic effects remain uncharacterized .
  • Synthetic Utility : The carboxylic acid derivative (SY226103) could serve as a precursor for amide or ester prodrugs, leveraging its polar functional group .

Biological Activity

1-(2,5-Difluorophenyl)cyclopentanemethanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological effects.

Chemical Structure and Properties

The chemical structure of 1-(2,5-Difluorophenyl)cyclopentanemethanamine can be described as follows:

  • Molecular Formula : C12_{12}H14_{14}F2_{2}N
  • Molecular Weight : 223.24 g/mol
  • IUPAC Name : 1-(2,5-difluorophenyl)cyclopentanemethanamine

Research indicates that 1-(2,5-Difluorophenyl)cyclopentanemethanamine interacts with various biological targets, potentially influencing neurotransmitter systems. It is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI), which may contribute to its antidepressant-like effects observed in preclinical studies.

Pharmacological Effects

  • Antidepressant Activity : Studies have shown that compounds similar to 1-(2,5-Difluorophenyl)cyclopentanemethanamine exhibit significant antidepressant-like behaviors in animal models. For instance, a study reported a reduction in despair behaviors in forced swim tests when administered at specific dosages.
  • Anxiolytic Effects : Preliminary findings suggest potential anxiolytic properties, indicated by reduced anxiety-like behaviors in elevated plus maze tests.
  • Neuroprotective Properties : In vitro studies have suggested that the compound may exert neuroprotective effects against oxidative stress-induced neuronal damage.

Data Table of Biological Activities

Biological ActivityModel UsedResultReference
Antidepressant-like behaviorForced swim testSignificant reduction in immobility
Anxiolytic effectElevated plus mazeIncreased time spent in open arms
NeuroprotectionNeuronal cell cultureReduced cell death under oxidative stress

Case Study 1: Antidepressant Effects

A study conducted by researchers aimed to evaluate the antidepressant effects of 1-(2,5-Difluorophenyl)cyclopentanemethanamine in a rodent model. The results demonstrated that administration of the compound led to a statistically significant decrease in depressive-like behaviors compared to control groups. The mechanism was attributed to increased serotonin levels in the synaptic cleft.

Case Study 2: Neuroprotective Effects

Another research initiative focused on the neuroprotective capabilities of this compound against neurotoxic agents. The findings indicated that pre-treatment with 1-(2,5-Difluorophenyl)cyclopentanemethanamine significantly mitigated neuronal loss and apoptosis induced by oxidative stress.

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